
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is an organic compound characterized by a long dodecyl chain attached to a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses anisole (methoxybenzene) as a starting material, which undergoes acylation with dodecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products:
Oxidation: 1-(3-Dodecyl-4-hydroxyphenyl)ethan-1-one.
Reduction: 1-(3-Dodecyl-4-methoxyphenyl)ethanol.
Substitution: 1-(3-Dodecyl-4-halophenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one involves its interaction with biological membranes and proteins. The long dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The methoxyphenyl group can interact with various molecular targets, influencing pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)ethan-1-one (Acetanisole): Similar structure but lacks the long dodecyl chain.
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but with a shorter alkyl chain.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic and capable of interacting with lipid environments, unlike its shorter-chain analogs.
Propiedades
Número CAS |
63738-25-0 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-(3-dodecyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17-19(18(2)22)15-16-21(20)23-3/h15-17H,4-14H2,1-3H3 |
Clave InChI |
QHEVUAVKXVNTPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC(=C1)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
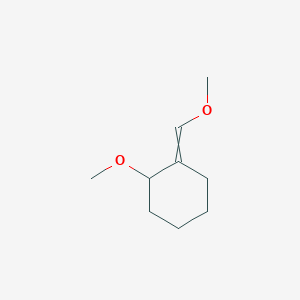
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)


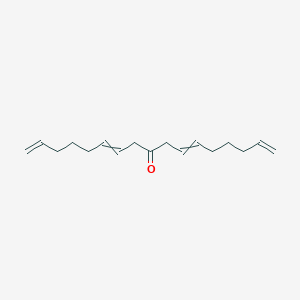
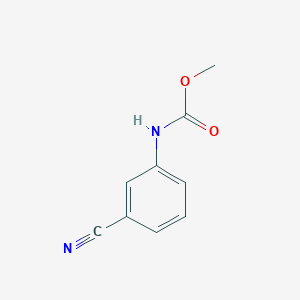
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
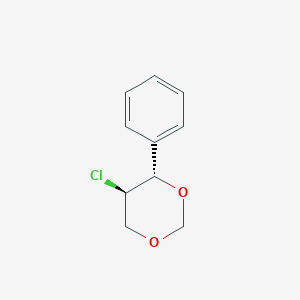
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)

![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
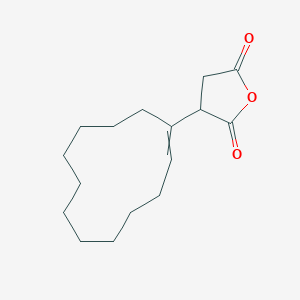
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
